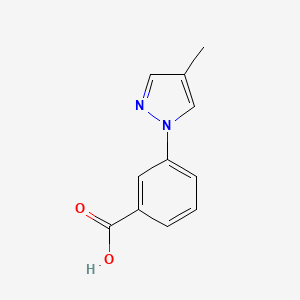
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid
Vue d'ensemble
Description
The compound "3-(4-methyl-1H-pyrazol-1-yl)benzoic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and have been the subject of various chemical and pharmacological studies.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component reaction involving condensation has been used to synthesize complex pyrazole derivatives, as described in the synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives . This method offers advantages such as ease of handling, good yields, and straightforward workup.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray diffraction (XRD), which provides detailed information about the crystal and molecular structure. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal XRD, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the XRD technique was used to determine the structure of a copper(II) complex with a pyrazole derivative ligand .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, the conversion of benzoic acid derivatives to pyrazoloisoindole and pyrimidine rings has been reported, showcasing the reactivity of these compounds . Additionally, the formation of hydrogen-bonded chains and sheets in pyrazole derivatives indicates their ability to participate in intermolecular interactions, which can influence their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using a range of analytical techniques. Vibrational spectroscopy, such as FT-IR, and NMR spectroscopy are commonly used to characterize these compounds . Theoretical calculations, such as DFT, can complement experimental data, providing insights into the electronic structures and stability of the compounds . Thermal analysis, such as thermogravimetric analysis, can provide information about the thermal stability of pyrazole derivatives .
Biological Evaluation and Molecular Docking Studies
Pyrazole derivatives have been evaluated for their biological activities, including antidiabetic, antioxidant, and anticancer properties. In vitro studies have revealed potential biological activities, and molecular docking studies have been used to predict the mode of action of these compounds. For example, a pyrazole derivative was found to exhibit anti-diabetic activity via inhibition of the α-glucosidase enzyme . Another study evaluated the cancer inhibitory activity of pyrazole derivatives against various cancer cell lines, providing insights into their potential as anticancer agents .
Applications De Recherche Scientifique
Anticancer Activity
Compounds related to 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid have been synthesized and evaluated for their anticancer properties. For example, derivatives like 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid demonstrated significant anticancer activity against various cancer cells, including lung cancer cells, which suggests potential for optimization as lung cancer inhibitory agents (Jing et al., 2012).
Antibacterial and Antifungal Properties
Research has shown that pyrazole derivatives, including those related to 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, possess antimicrobial activities. A study involving the synthesis of four pyrazole derivatives tested their antimicrobial effectiveness against standard bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results aligned well with docking studies, indicating their potential as antimicrobial agents (Shubhangi et al., 2019).
Hydrogen-Bonded Molecular Structures
Studies on various substituted 4-pyrazolylbenzoates, closely related to 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, have revealed intricate hydrogen-bonded supramolecular structures. These structures vary from one-dimensional chains to three-dimensional frameworks, demonstrating the compound's ability to form diverse molecular architectures, which can be significant in materials science and crystal engineering (Portilla et al., 2007).
Nonlinear Optical Properties
Pyrazole derivatives, including those related to 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, have been studied for their nonlinear optical properties. For instance, compounds like 4-(4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl)benzoic acid demonstrated significant nonlinear optical behavior, indicating their potential in optical limiting applications, which is crucial in photonics and laser technology (Chandrakantha et al., 2013).
Anti-Inflammatory and Analgesic Activities
Novel pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Compounds structurally similar to 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid showed promising results in analgesic and anti-inflammatory tests, suggesting potential medicinal applications in pain management and inflammation control (Chikkula & Sundararajan, 2017).
Propriétés
IUPAC Name |
3-(4-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-3-9(5-10)11(14)15/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSKPIKSWVNKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
1251072-11-3 | |
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



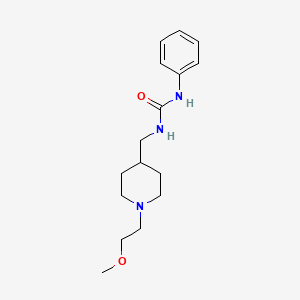
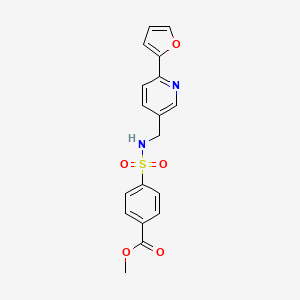
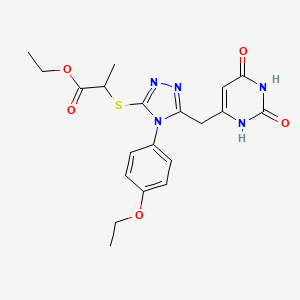
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)
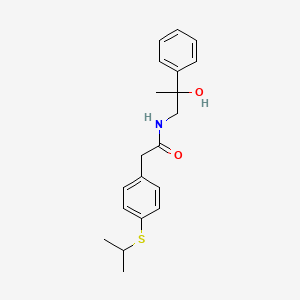

![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2508735.png)
![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)
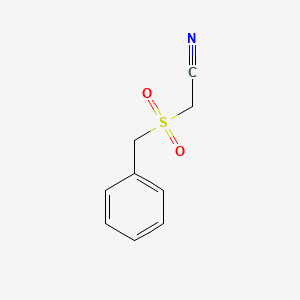
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)